Relutrigine - 2392951-29-8

Relutrigine

Catalog Number: EVT-10988118
CAS Number: 2392951-29-8
Molecular Formula: C15H11F6N5O2
Molecular Weight: 407.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Relutrigine is a novel small molecule compound currently under investigation for its potential therapeutic applications in treating developmental and epileptic encephalopathies, particularly those associated with mutations in the SCN2A and SCN8A genes. It is characterized by its ability to selectively inhibit hyperexcitable sodium channels, which are implicated in various epilepsy disorders. The compound has demonstrated promise in preclinical studies and early clinical trials, indicating a favorable safety profile and efficacy in reducing seizure frequency.

Source

Relutrigine is being developed by Praxis Precision Medicines, a biotechnology company focused on creating therapies for central nervous system disorders. The compound is part of a broader portfolio aimed at addressing unmet medical needs in the field of epilepsy and other neurological conditions.

Classification

Relutrigine belongs to the class of sodium channel blockers. These compounds are typically used to stabilize neuronal membranes and prevent excessive neuronal firing, which is a hallmark of seizure activity. Its specific classification as a functional state modulator distinguishes it from traditional sodium channel blockers by targeting disease-state hyperexcitability rather than merely blocking all sodium channel activity.

Synthesis Analysis

Methods

The synthesis of Relutrigine involves several chemical reactions that lead to the formation of its unique molecular structure. Although specific proprietary methods used by Praxis Precision Medicines are not publicly disclosed, general synthetic approaches for similar compounds often include:

  • Stepwise synthesis: Involves the sequential addition of reagents to build the molecular framework.
  • Functionalization: Introduction of specific functional groups that enhance the compound's selectivity and potency.

Technical Details

Key techniques likely employed in the synthesis of Relutrigine may include:

  • Refluxing: Heating reactions under reflux conditions to facilitate the formation of desired products.
  • Chromatography: Used for purification to isolate Relutrigine from reaction mixtures.
  • Spectroscopic methods: Such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
Molecular Structure Analysis

Structure

Relutrigine's molecular structure is characterized by its specific arrangement of atoms that confer its pharmacological properties. The compound's structure includes:

  • A core aromatic system
  • Multiple functional groups that enhance its interaction with sodium channels

Data

The molecular formula for Relutrigine has not been explicitly provided in the sources, but detailed structural data can be inferred from molecular modeling studies typically conducted during drug development phases.

Chemical Reactions Analysis

Reactions

Relutrigine undergoes various chemical reactions during its synthesis, including:

  • Nucleophilic substitutions: Key for introducing functional groups.
  • Cyclization reactions: Potentially involved in forming cyclic structures that enhance binding affinity to sodium channels.

Technical Details

The understanding of these reactions is crucial for optimizing yield and purity during the synthesis process. Reaction conditions such as temperature, solvent choice, and reaction time are meticulously controlled to ensure successful outcomes.

Mechanism of Action

Process

Relutrigine exerts its pharmacological effects primarily through selective inhibition of persistent sodium currents associated with hyperexcitable states in neurons. This mechanism is particularly relevant for conditions like epilepsy, where excessive neuronal firing leads to seizures.

Data

Preclinical studies have shown that Relutrigine demonstrates superior potency compared to existing treatments such as Carbamazepine and Lamotrigine, with an IC50 value significantly lower than these traditional agents. This indicates a higher efficacy at lower concentrations, which may translate into fewer side effects and improved patient compliance.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility have not been detailed in the available literature, compounds within this class typically exhibit:

  • Moderate solubility in organic solvents
  • Stability under physiological conditions

Chemical Properties

Chemical properties relevant to Relutrigine include:

  • pKa values: Indicative of ionization states at physiological pH.
  • LogP values: Reflecting lipophilicity which influences absorption and distribution.

Relevant data would typically be derived from preclinical characterization studies aimed at understanding pharmacokinetics.

Applications

Scientific Uses

Relutrigine is primarily being investigated for its application in treating:

  • Developmental and Epileptic Encephalopathies: Particularly those linked to genetic mutations affecting sodium channels.
  • Other Neurological Disorders: Potential future applications may extend beyond epilepsy as more data becomes available regarding its mechanism and efficacy.

Properties

CAS Number

2392951-29-8

Product Name

Relutrigine

IUPAC Name

3-[ethoxy(difluoro)methyl]-6-[5-fluoro-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-[1,2,4]triazolo[4,3-a]pyrazine

Molecular Formula

C15H11F6N5O2

Molecular Weight

407.27 g/mol

InChI

InChI=1S/C15H11F6N5O2/c1-2-28-15(20,21)13-25-24-11-5-22-10(6-26(11)13)8-3-9(16)12(23-4-8)27-7-14(17,18)19/h3-6H,2,7H2,1H3

InChI Key

BFXBSYMVTNEFRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=NN=C2N1C=C(N=C2)C3=CC(=C(N=C3)OCC(F)(F)F)F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.